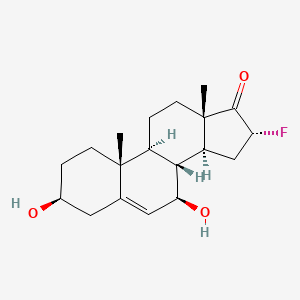

Androst-5-en-17-one, 16-fluoro-3,7-dihydroxy-, (3beta,7beta,16alpha)-(9CI)

Description

Properties

CAS No. |

515159-74-7 |

|---|---|

Molecular Formula |

C19H27FO3 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

(3S,7R,8R,9S,10R,13S,14S,16R)-16-fluoro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H27FO3/c1-18-5-3-11(21)7-10(18)8-15(22)16-12(18)4-6-19(2)13(16)9-14(20)17(19)23/h8,11-16,21-22H,3-7,9H2,1-2H3/t11-,12-,13-,14+,15-,16+,18-,19-/m0/s1 |

InChI Key |

SSZIYHKWAOUYCI-ZBZWUMDLSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)F)C)O)O |

Canonical SMILES |

CC12CCC(CC1=CC(C3C2CCC4(C3CC(C4=O)F)C)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Androst-5-en-17-one, 16-fluoro-3,7-dihydroxy-, (3beta,7beta,16alpha)-(9CI) typically involves multiple steps, starting from a suitable steroidal precursor. The introduction of the fluorine atom at the 16th position can be achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The hydroxyl groups at the 3rd and 7th positions are introduced through hydroxylation reactions, which can be catalyzed by enzymes or chemical reagents like osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Selection of a suitable steroidal precursor: .

Fluorination at the 16th position: using reagents like DAST.

Hydroxylation at the 3rd and 7th positions: using chemical or enzymatic methods.

Purification: through techniques such as chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Androst-5-en-17-one, 16-fluoro-3,7-dihydroxy-, (3beta,7beta,16alpha)-(9CI) undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted steroids with different functional groups.

Scientific Research Applications

Androst-5-en-17-one, 16-fluoro-3,7-dihydroxy-, (3beta,7beta,16alpha)-(9CI) has various applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

Biology: Studied for its effects on cellular processes and enzyme activities.

Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and other conditions.

Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of Androst-5-en-17-one, 16-fluoro-3,7-dihydroxy-, (3beta,7beta,16alpha)-(9CI) involves its interaction with specific molecular targets, such as steroid receptors. The fluorine atom at the 16th position enhances its binding affinity to these receptors, leading to modulation of gene expression and cellular activities. The hydroxyl groups at the 3rd and 7th positions contribute to its overall biological activity by influencing its solubility and interaction with enzymes.

Comparison with Similar Compounds

Chemical Identity :

- Systematic Name : Androst-5-en-17-one, 16-fluoro-3,7-dihydroxy-, (3beta,7beta,16alpha)-(9CI)

- CAS No.: 515159-76-9

- Molecular Formula : C₁₉H₂₇FO₃

- Molecular Weight : 322.41 g/mol

- Key Features :

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Differences

The compound is compared to structurally related steroids with modifications at positions 3, 7, 16, and 17. Key examples include:

Key Observations :

- The 16α-fluoro group in the target compound is rare among natural steroids but is seen in synthetic derivatives (e.g., ). Fluorination enhances metabolic resistance and alters electronic properties.

- The dual hydroxylation at 3β and 7β distinguishes it from DHEA derivatives (e.g., 16α-hydroxy-DHEA lacks 7β-OH) .

- Compared to the 5α-saturated analog (), the Δ⁵ backbone in the target compound may confer conformational flexibility, influencing receptor interactions.

Physicochemical Properties

Notes:

- The lower logP of the target compound (2.6 vs. 3.1 for DHEA) reflects increased polarity due to dual hydroxylation and fluorination.

- Higher PSA (57.5 Ų) suggests enhanced solubility compared to DHEA but reduced membrane permeability.

Biological Activity

Androst-5-en-17-one, 16-fluoro-3,7-dihydroxy-, (3beta,7beta,16alpha)-(9CI) is a synthetic steroidal compound that has garnered attention due to its unique structural features and biological activities. This article delves into its biological activity, focusing on receptor interactions, pharmacological properties, and potential therapeutic applications.

Structural Characteristics

This compound belongs to the androstane family of steroids and is characterized by:

- A fluorine atom at the 16th position.

- Hydroxyl groups at the 3rd and 7th positions.

These modifications enhance its binding affinity to steroid receptors, crucial for modulating gene expression and influencing various cellular processes.

The biological activity of Androst-5-en-17-one is primarily attributed to its interaction with steroid receptors . The presence of the fluorine atom significantly improves receptor binding compared to non-fluorinated analogs. This interaction is essential for the compound's ability to influence downstream signaling pathways related to hormone regulation .

Pharmacological Properties

Research indicates that Androst-5-en-17-one may have several pharmacological benefits:

- Hormonal Regulation : The compound may help in treating hormonal imbalances due to its ability to modulate steroid metabolism.

- Anticancer Activity : Studies have shown that fluorinated analogs like fluasterone (closely related to Androst-5-en-17-one) exhibit chemopreventive properties against prostate carcinogenesis in animal models. Chronic administration reduced the incidence of adenocarcinoma significantly without causing major toxicity .

Case Studies and Research Findings

Several studies have explored the biological activity of Androst-5-en-17-one and its analogs:

- Prostate Cancer Prevention : In a study involving Wistar-Unilever rats, fluasterone demonstrated a reduction in prostate cancer incidence from 64% in control groups to approximately 30% in treated groups. This suggests significant protective effects against chemically induced carcinogenesis .

- Steroid Metabolism : A metabolic pathway analysis indicated that structural modifications at positions C-3 and C-16 can lead to varying biological activities. For instance, hydroxylation at these positions was linked to enhanced receptor interactions and altered metabolic pathways .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What established synthetic routes are available for introducing fluorine and hydroxyl groups at positions 3, 7, and 16 in androstane derivatives?

- Methodological Answer : Fluorination at position 16 can be achieved via nucleophilic substitution using alkali metal fluorides under anhydrous conditions. Hydroxylation at positions 3 and 7 is often performed using microbial systems (e.g., Colletotrichum lini), which selectively oxidize steroidal substrates . Acetylation or silylation is recommended to protect hydroxyl groups during synthesis, as seen in related acetylated androstane derivatives .

Q. How is the stereochemistry of (3beta,7beta,16alpha) configurations confirmed in this compound?

- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemical ambiguities. For intermediates, nuclear Overhauser effect (NOE) NMR experiments and coupling constant analysis (e.g., -values for axial/equatorial protons) are critical. Comparative studies with structurally characterized analogs (e.g., 3beta,7beta-dihydroxyandrost-5-en-17-one derivatives) provide reference data .

Q. What analytical techniques are recommended for purity assessment and structural characterization?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or evaporative light scattering detection (ELSD) ensures purity. Mass spectrometry (LC-MS or HRMS) confirms molecular weight, while - and -NMR spectroscopy identifies functional groups and stereochemistry. Infrared (IR) spectroscopy verifies hydroxyl and carbonyl stretches .

Advanced Research Questions

Q. How can researchers optimize diastereomeric purity during fluorination at position 16?

- Methodological Answer : Steric and electronic effects influence fluorination outcomes. Using bulky leaving groups (e.g., mesyl or tosyl) at position 16 reduces competing elimination reactions. Chiral auxiliaries or catalysts (e.g., phase-transfer catalysts) enhance stereoselectivity. Post-reaction purification via chiral chromatography or recrystallization improves diastereomeric excess .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated androstane derivatives?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, receptor isoforms). Standardize protocols using positive controls (e.g., fluoxymesterone for androgen receptor assays) . Molecular docking studies and comparative IC analyses across derivatives can clarify structure-activity relationships (SARs) .

Q. How can metabolic pathways of this compound be elucidated in vitro?

- Methodological Answer : Incubate the compound with liver microsomes or hepatocytes, followed by LC-MS/MS to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites. Isotopic labeling (e.g., or ) tracks specific metabolic transformations. Comparative studies with non-fluorinated analogs isolate fluorine’s impact on metabolism .

Q. What experimental designs mitigate instability of the 7beta-hydroxy group during storage?

- Methodological Answer : The 7beta-hydroxy group is prone to oxidation. Store the compound under inert gas (N or Ar) at -20°C in amber vials. Stabilize solutions with antioxidants (e.g., BHT) or by lyophilization. Monitor degradation via accelerated stability studies (40°C/75% RH) with periodic HPLC analysis .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR assignments for adjacent hydroxyl groups?

- Methodological Answer : Use 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals. Compare chemical shifts with structurally validated analogs (e.g., 3beta,7beta,17beta-trihydroxyandrost-5-ene) . Deuterium exchange experiments confirm labile protons, while variable-temperature NMR reduces signal broadening .

Q. Why might enzymatic activity assays yield variable results for this compound?

- Methodological Answer : Enzyme source purity (e.g., recombinant vs. tissue-extracted) and assay buffers (pH, cofactors) significantly affect activity. Validate assays with known inhibitors/activators. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities independently .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.